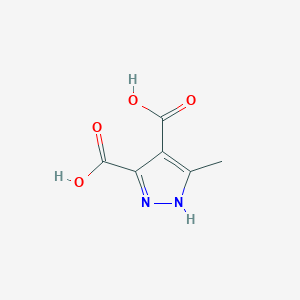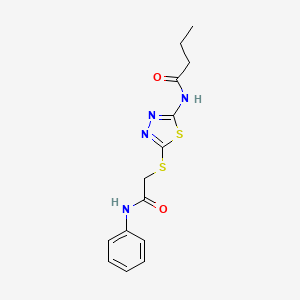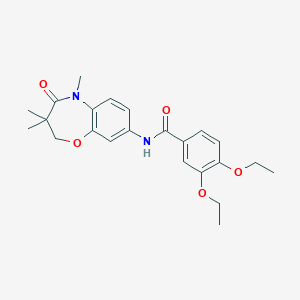
5-methyl-1H-pyrazole-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-pyrazole-3,4-dicarboxylic acid: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit antiproliferative activities against certain cancer cell lines
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 5-methyl-1H-pyrazole-3,4-dicarboxylic acid would depend on its specific targets, which are currently unknown.
Biochemical Pathways
Given the antiproliferative activities of similar pyrazole derivatives , it’s plausible that this compound could affect pathways related to cell proliferation
Result of Action
Given the antiproliferative activities of similar pyrazole derivatives , it’s possible that this compound could inhibit cell proliferation, potentially leading to cell death in certain cancer cell lines.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds could potentially impact the compound’s action. For instance, the compound’s stability could be affected by high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid typically involves the condensation of 3,5-dimethylpyrazole with suitable carboxylating agents. One common method includes the reaction of 3,5-dimethylpyrazole with carbon dioxide in the presence of a base, such as potassium carbonate, under elevated temperatures and pressures . Another approach involves the oxidation of 3,5-dimethylpyrazole using potassium permanganate in an aqueous medium, followed by acidification to yield the desired dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can further optimize the process by reducing reaction times and improving selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dicarboxylic acid to its corresponding alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.
Major Products:
Oxidation: Pyrazole-3,4-dicarboxylic acid derivatives.
Reduction: Pyrazole-3,4-dimethanol or pyrazole-3,4-dialdehyde.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its derivatives have shown promising activity against various biological targets .
Industry: The compound is utilized in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable chelates with metal ions .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid.
Pyrazole-3,4-dicarboxylic acid: Lacks the methyl group at position 5, resulting in different reactivity and applications.
1-Phenyl-3-methyl-4-pyrazolecarboxylic acid: Another pyrazole derivative with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxylic acid groups and the methyl group at position 5 enhances its versatility in synthetic applications and its potential as a pharmacophore .
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRFYVYHNAOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)


![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)
![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)


![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)
![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)
![N,N-dimethyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2498525.png)
![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)
![2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole](/img/structure/B2498530.png)

![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)
